
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16BrN2O3 It is a derivative of pyridine, featuring a bromine atom at the 6th position and an acetyl group at the 4th position The tert-butyl carbamate group is attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate typically involves multiple steps. One common method starts with the bromination of 4-acetylpyridine to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom using tert-butyl carbamate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of acids or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl(2-bromopyridin-4-yl)carbamate
- Tert-butyl(3-bromopyridin-4-yl)carbamate
- Tert-butyl(6-bromopyridin-2-yl)methylcarbamate
Uniqueness
Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate is unique due to the presence of both the acetyl and bromine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
tert-butyl N-(4-acetyl-6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17) |
Clave InChI |
JICYNRKZYOJWCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
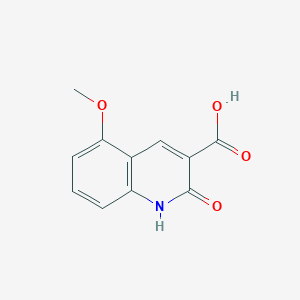
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
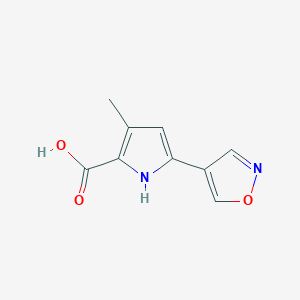
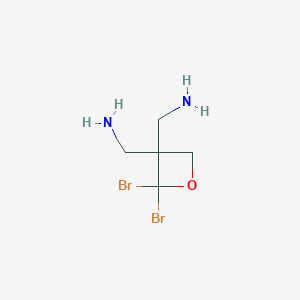
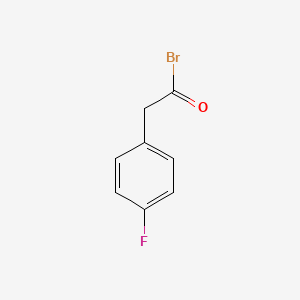

![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

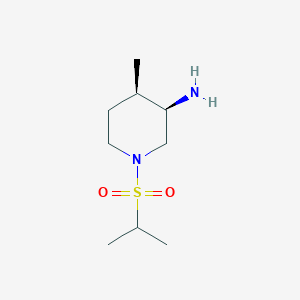
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
